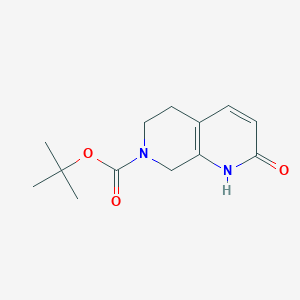
tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted to more oxidized forms.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on biological systems.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
- 2-oxo-1,2-dihydroquinoline-3-carboxylate
- 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- tert-Butyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Uniqueness: tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a naphthyridine ring system. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.
生物活性
Tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is C13H15N2O3, and it has a molecular weight of approximately 245.27 g/mol. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Anticancer Properties
Research has indicated that naphthyridine derivatives exhibit significant anticancer activities. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. A notable example is the activation of apoptotic pathways in human leukemia cells by canthinone derivatives, which share structural similarities with naphthyridines .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Canthinone | Kasumi-1 (Leukemia) | 7 | Induces apoptosis and cell cycle arrest |
| Aaptamine | HeLa (Cervical) | 10.47 | DNA intercalation and apoptosis |
| Tert-butyl naphthyridine | Various | TBD | TBD |
2. Anti-inflammatory Effects
Naphthyridine derivatives have shown promise in reducing inflammation markers. For example, certain compounds have been reported to lower levels of pro-inflammatory cytokines like TNF-α and IL-6 in experimental models of colitis . This suggests potential therapeutic applications for inflammatory diseases.
3. Neuroprotective Effects
Some studies suggest that naphthyridines may exert neuroprotective effects. They might inhibit neuronal apoptosis and oxidative stress in neurodegenerative conditions. The underlying mechanisms could involve modulation of signaling pathways associated with cell survival .
Case Studies
A case study involving a related naphthyridine compound demonstrated its efficacy in reducing tumor size in xenograft models. The study observed significant downregulation of Ki67 (a proliferation marker) and upregulation of p21 (a cyclin-dependent kinase inhibitor), indicating a halt in the cell cycle progression .
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl 2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)14-10(9)8-15/h4-5H,6-8H2,1-3H3,(H,14,16) |
InChIキー |
SZAZLNXTTLGQSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















